molecular formula C14H21NO3 B3329000 N-(2-Hydroxyethyl)salsolidine CAS No. 54212-86-1

N-(2-Hydroxyethyl)salsolidine

Cat. No.: B3329000
CAS No.: 54212-86-1
M. Wt: 251.32 g/mol
InChI Key: XHYSNVFKHDADAF-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)salsolidine is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol. It is also known by its IUPAC name, 2-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanol This compound is a derivative of salsolidine, which is a naturally occurring alkaloid found in certain plant species

Preparation Methods

The synthesis of N-(2-Hydroxyethyl)salsolidine typically involves the reaction of salsolidine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of this compound.

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability . The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis and reduce production costs.

Chemical Reactions Analysis

N-(2-Hydroxyethyl)salsolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride .

    Oxidation: The hydroxyl group in this compound can be oxidized to form a corresponding ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a secondary amine or alcohol derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a ketone, while reduction with sodium borohydride may produce an alcohol derivative .

Scientific Research Applications

N-(2-Hydroxyethyl)salsolidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its use in the development of new drugs for the treatment of neurological disorders and other diseases.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)salsolidine involves its interaction with specific molecular targets and pathways within cells . The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. For example, this compound may inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels and neuronal function .

Comparison with Similar Compounds

N-(2-Hydroxyethyl)salsolidine can be compared with other similar compounds, such as N-(2-Hydroxyethyl)piperazine and N-(2-Hydroxyethyl)cinnamamide . These compounds share structural similarities but differ in their chemical properties and biological activities.

    N-(2-Hydroxyethyl)piperazine: This compound has a similar hydroxyethyl group but differs in its core structure, which is based on piperazine.

    N-(2-Hydroxyethyl)cinnamamide: This compound has a cinnamamide core structure and is studied for its potential antidepressant and other therapeutic activities.

Properties

IUPAC Name

2-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-10-12-9-14(18-3)13(17-2)8-11(12)4-5-15(10)6-7-16/h8-10,16H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYSNVFKHDADAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1CCO)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704419
Record name 2-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54212-86-1
Record name 2-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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